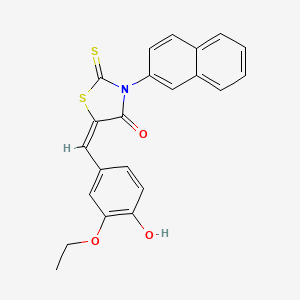![molecular formula C18H17NO4S B2444815 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797642-35-3](/img/structure/B2444815.png)
1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylsulfonyl compounds are valuable in organic synthesis . For example, 1-(Phenylsulfonyl)-1H-pyrrole is a compound with a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .
Synthesis Analysis
A study reported the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide .
Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds has been studied using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Phenylsulfonyl compounds have been involved in various chemical reactions. For instance, 1-(Phenylsulfonyl)-1H-pyrrole has been used in substitution reactions . Another study investigated the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene .
Physical And Chemical Properties Analysis
Phenylsulfonyl compounds have distinct physical and chemical properties. For example, 1-(Phenylsulfonyl)-1H-pyrrole has a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .
Aplicaciones Científicas De Investigación
Sigma Ligand Affinity and Selectivity
- This compound is related to Lu 28-179, a selective sigma 2 ligand with subnanomolar affinity. Research has focused on determining structural factors that govern sigma 1 and sigma 2 affinity and selectivity within this class of compounds. The N-substituent in these spiro compounds is crucial for both affinity and selectivity, affecting the binding to sigma receptors (Moltzen, Perregaard, & Meier, 1995).
Antihypertensive and Diuretic Properties
- N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and reported to possess marked, species-specific diuretic and antihypertensive activity in rats (Klioze & Novick, 1978).
Potential as Central Nervous System Agents
- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was prompted by their potential as central nervous system agents. Research has shown marked inhibition of tetrabenazine-induced ptosis for lead compounds, indicating their potential application in treating disorders related to the central nervous system (Bauer et al., 1976).
Neurokinin Receptor Antagonists
- The compound has been studied as part of research on neurokinin receptor antagonists. Spiro-substituted piperidines, including this compound, have been identified as potentially potent inhibitors against specific neurokinin receptors (Kubota et al., 1998).
Central Nervous System Depressants
- Derivatives of this compound have been synthesized and evaluated as central nervous system depressants, with some compounds showing significant potency in various neurological tests (Allen et al., 1978).
Radioiodinated Ligands for Imaging
- A radioiodinated variant of this compound was synthesized and evaluated as a potential SPECT tracer for imaging σ1 receptors, displaying low nanomolar affinity for these receptors and high subtype selectivity (Chen et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asCathepsin F and Tryptase alpha/beta-1 , which play crucial roles in various biological processes.
Pharmacokinetics
Similar compounds often exhibit good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on the specific functional groups present in the molecule .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1'-(benzenesulfonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17-15-8-4-5-9-16(15)18(23-17)10-12-19(13-11-18)24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQZLBSDVFBWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

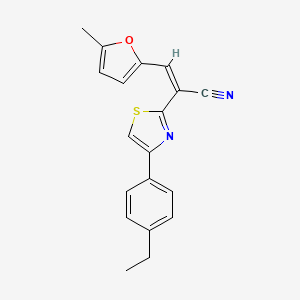
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide](/img/structure/B2444733.png)
![N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2444735.png)
![N-(4-acetamidophenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444742.png)
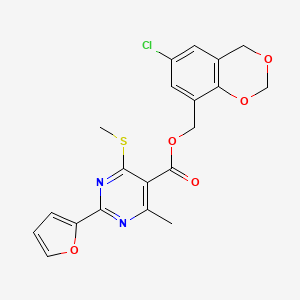
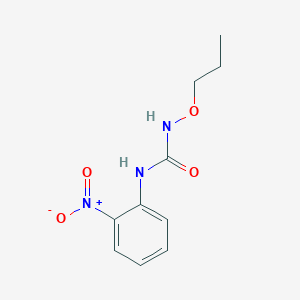
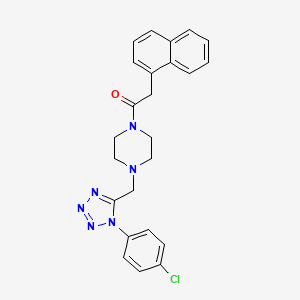
![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol](/img/structure/B2444747.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)
![6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2444749.png)
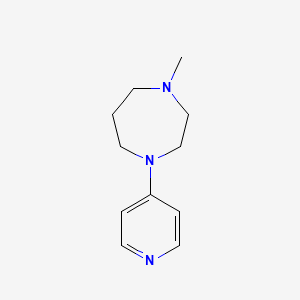
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)
